Cas no 1326814-09-8 (8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a structurally complex organic compound featuring a spirocyclic core, a trifluoromethyl-substituted benzoyl group, and a carboxylic acid functionality. Its unique architecture, combining a 1-oxa-4-azaspiro[4.5]decane scaffold with electron-withdrawing substituents, makes it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety allows for further derivatization. This compound is particularly useful in the development of bioactive molecules, offering synthetic versatility and potential applications in drug discovery. Its well-defined structure ensures reproducibility in research settings, making it a reliable building block for specialized chemical synthesis.
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid structure
1326814-09-8 structure
商品名:8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS番号:1326814-09-8
MF:C18H20F3NO4
メガワット:371.350915908813
MDL:MFCD19706193
CID:4694793

8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
    • MDL: MFCD19706193
    • インチ: 1S/C18H20F3NO4/c1-11-6-8-17(9-7-11)22(14(10-26-17)16(24)25)15(23)12-2-4-13(5-3-12)18(19,20)21/h2-5,11,14H,6-10H2,1H3,(H,24,25)
    • InChIKey: KOIBDXRJDYMCSH-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=CC=1)C(N1C(C(=O)O)COC21CCC(C)CC2)=O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 549
  • トポロジー分子極性表面積: 66.8

8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB423821-1 g
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid; .
1326814-09-8
1g
€751.00 2023-04-24
Chemenu
CM207786-1g
8-Methyl-4-(4-(trifluoromethyl)benzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326814-09-8 97%
1g
$1726 2024-08-02
abcr
AB423821-5 g
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid; .
1326814-09-8
5g
€1461.00 2023-04-24
A2B Chem LLC
AJ27401-25g
8-methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326814-09-8 95+%
25g
$4633.00 2024-04-20
A2B Chem LLC
AJ27401-5g
8-methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326814-09-8 95+%
5g
$2405.00 2024-04-20
A2B Chem LLC
AJ27401-100g
8-methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326814-09-8 95+%
100g
$9088.00 2024-04-20
A2B Chem LLC
AJ27401-1g
8-methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326814-09-8 95+%
1g
$1280.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_525597-2g
8-methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326814-09-8 95+%
2g
¥18084.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196733-1g
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326814-09-8 98%
1g
¥14586.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196733-10g
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326814-09-8 98%
10g
¥52652.00 2024-08-09

8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 関連文献

8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidに関する追加情報

8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid: A Comprehensive Overview

8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known by its CAS number 1326814-09-8, is a complex organic compound with a unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom, creating a fused ring system. The presence of the trifluoromethyl group and the benzoyl substituent adds significant electronic and steric effects, making this compound a subject of interest in both academic and industrial research.

The molecular structure of this compound is intriguing, featuring a spiro[4.5]decane framework with an oxygen atom at position 1 and a nitrogen atom at position 4. The methyl group at position 8 and the carboxylic acid group at position 3 further diversify its chemical properties. Recent studies have highlighted the potential of such spirocyclic compounds in drug design, particularly in targeting specific protein-protein interactions due to their rigid and compact structures.

The synthesis of this compound involves a multi-step process, often utilizing advanced organic chemistry techniques such as Suzuki coupling, Friedel-Crafts acylation, and ring-closing metathesis. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, which is crucial for its application in biological studies. The use of transition metal catalysts has been particularly effective in achieving high stereoselectivity during the formation of the spirocyclic core.

In terms of chemical properties, this compound exhibits excellent stability under physiological conditions, making it a promising candidate for pharmacological applications. Its solubility in organic solvents and its ability to form stable complexes with biomolecules have been extensively studied. Recent findings suggest that this compound may act as a modulator of certain G-protein coupled receptors (GPCRs), which are critical targets in the development of treatments for cardiovascular diseases and neurological disorders.

The introduction of the trifluoromethyl group significantly enhances the lipophilicity of the molecule, improving its bioavailability when administered orally. This feature is particularly advantageous in drug design, where balancing hydrophilicity and lipophilicity is essential for achieving optimal pharmacokinetic profiles. Additionally, the presence of the carboxylic acid group allows for further functionalization, enabling researchers to explore various derivatives with enhanced therapeutic potential.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the spirocyclic framework induces significant strain, which can be harnessed to design more potent inhibitors for enzyme targets. Furthermore, molecular docking studies have demonstrated that this compound can bind effectively to several drug targets, including kinases and proteases, suggesting its potential role in anticancer therapy.

In conclusion, 8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid represents a fascinating example of how complex molecular architectures can be leveraged to develop innovative therapeutic agents. With ongoing research focusing on its synthetic optimization, biological evaluation, and mechanistic studies, this compound holds great promise in advancing the field of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:1326814-09-8)8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
A1124461
清らかである:99%/99%/99%
はかる:1g/2g/10g
価格 ($):1407.0/2267.0/5078.0